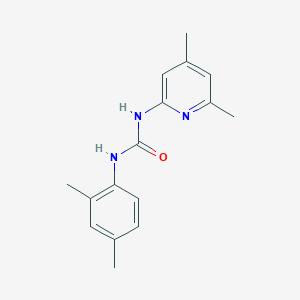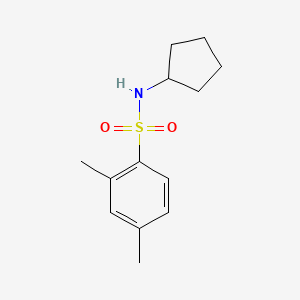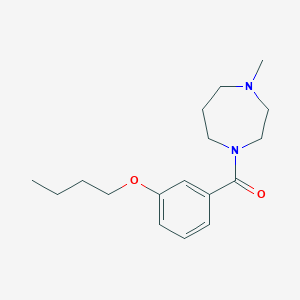![molecular formula C26H26N4O5 B5266294 N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5266294.png)
N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNPA is a small molecule that belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-tumor and neuroprotective effects, suggesting that this compound may exert its effects through this mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. In animal models of neurodegenerative diseases, this compound has been shown to reduce inflammation and oxidative stress, which are processes that contribute to the progression of these conditions.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. This compound has also been shown to exhibit potent biological activity, making it a useful tool for studying the mechanisms of cancer and neurodegeneration. However, there are also limitations to the use of this compound in lab experiments. This compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Another area of interest is the elucidation of the mechanism of action of this compound. While the inhibition of HDACs is believed to be one mechanism of action, there may be other pathways that contribute to the biological activity of this compound. Finally, research is needed to determine the potential off-target effects of this compound and to develop strategies to minimize these effects.
合成方法
N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide can be synthesized through a multistep process that involves the reaction of 4-methoxyaniline with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-4-methoxyaniline. This compound is then reacted with 1-piperidinyl-2-amine to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a viable compound for scientific research.
科学研究应用
N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. This compound has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, suggesting that it may have therapeutic potential in the treatment of these conditions.
属性
IUPAC Name |
N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-35-22-12-7-19(8-13-22)27-26(32)23-17-20(9-14-24(23)29-15-3-2-4-16-29)28-25(31)18-5-10-21(11-6-18)30(33)34/h5-14,17H,2-4,15-16H2,1H3,(H,27,32)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCYYCWZZQGBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5266231.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5266232.png)
![N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valine](/img/structure/B5266236.png)
![N-(3-amino-3-oxopropyl)-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5266240.png)
![2-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5266247.png)
![3-{[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5266248.png)
![7-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5266255.png)
![3-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropan-1-ol](/img/structure/B5266260.png)


![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266280.png)

![3-chloro-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5266312.png)
